molecular formula C18H19N3O4 B6348237 4-(5-Methylfuran-2-yl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine CAS No. 1354924-08-5

4-(5-Methylfuran-2-yl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine

Cat. No.: B6348237
CAS No.: 1354924-08-5
M. Wt: 341.4 g/mol
InChI Key: CIBXAVAABVSZLH-UHFFFAOYSA-N
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Description

4-(5-Methylfuran-2-yl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a 5-methylfuran and a 3,4,5-trimethoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Methylfuran-2-yl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.

    Substitution Reactions: The introduction of the 5-methylfuran and 3,4,5-trimethoxyphenyl groups can be achieved through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide.

    Final Assembly: The final compound is obtained by coupling the substituted pyrimidine with the appropriate amine under conditions that promote amide bond formation, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. This may involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise addition of reagents.

Types of Reactions:

    Oxidation: The furan ring in the compound can undergo oxidation reactions to form furanones or other oxidized derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon, or sodium borohydride.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products:

    Oxidation Products: Furanones, quinones.

    Reduction Products: Amines, hydroxylamines.

    Substitution Products: Halogenated derivatives, nitro compounds.

Chemistry:

    Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may be used as a ligand in catalytic reactions due to its unique electronic properties.

Biology and Medicine:

    Pharmacological Studies: The compound is investigated for its potential as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent.

    Biochemical Research: It can be used to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

Industry:

    Material Science: The compound may be explored for its use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(5-Methylfuran-2-yl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating signal transduction pathways.

Comparison with Similar Compounds

    4-(5-Methylfuran-2-yl)-6-phenylpyrimidin-2-amine: Lacks the trimethoxyphenyl group, which may result in different biological activity.

    4-(5-Methylfuran-2-yl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine: Similar structure but with fewer methoxy groups, potentially altering its pharmacokinetic properties.

Uniqueness: The presence of both the 5-methylfuran and 3,4,5-trimethoxyphenyl groups in 4-(5-Methylfuran-2-yl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine provides a unique combination of electronic and steric properties, which can influence its binding affinity and specificity towards biological targets. This makes it a valuable compound for drug discovery and development.

Properties

IUPAC Name

4-(5-methylfuran-2-yl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-10-5-6-14(25-10)13-9-12(20-18(19)21-13)11-7-15(22-2)17(24-4)16(8-11)23-3/h5-9H,1-4H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIBXAVAABVSZLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CC(=NC(=N2)N)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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